N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Description
N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a methyl group at position 5 and a sulfonamide linkage to a phenyl group. The phenyl ring is further substituted with a methoxy group at position 4 and a 2-oxopiperidin-1-yl moiety at position 2. The 2-oxopiperidinyl group introduces a lactam ring, which may enhance solubility or influence binding interactions compared to non-oxidized heterocycles.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-6-9-17(24-12)25(21,22)18-13-7-8-15(23-2)14(11-13)19-10-4-3-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOFAFZKBAYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade. FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation.
Mode of Action
Apixaban acts as a direct and competitive inhibitor of FXa. It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin. This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation.
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin. This prevents the formation of fibrin, a protein that contributes to blood clot formation. As a result, apixaban effectively reduces the risk of thromboembolic events.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans. It is metabolized in the liver mainly via the P450 cytochromes CYP3A4 and CYP3A5. The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion. Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa.
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and an indirect inhibition of platelet aggregation. This results in a decreased risk of thromboembolic events, such as deep vein thrombosis (DVT) and pulmonary embolism. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis.
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of strong inhibitors of CYP3A4 and P-gp can increase the blood levels of apixaban, potentially enhancing its anticoagulant effect. Conversely, strong inducers of CYP3A4 and P-gp can decrease the blood levels of apixaban, potentially reducing its efficacy. Therefore, careful consideration should be given to the use of apixaban in patients taking other medications that can affect its metabolism.
Biochemical Analysis
Biochemical Properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide interacts with the enzyme FXa, exhibiting an inhibitory constant of 0.08 nM for human FXa. This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity in vitro. The compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species.
Cellular Effects
While this compound does not directly affect platelet aggregation, it indirectly inhibits this process by reducing thrombin generation. This reduction in thrombin generation can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme FXa, leading to its inhibition. This inhibition disrupts the coagulation cascade, reducing thrombin generation and thereby exerting its antithrombotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates dose-dependent antithrombotic efficacy. Over time, the compound’s effects on cellular function, stability, and degradation can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-dependent antithrombotic efficacy has been demonstrated, with doses that preserved hemostasis.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 358.44 g/mol
- CAS Number : 941873-44-5
The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing the oxopiperidine moiety. For instance, derivatives with structural similarities have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3a | MCF-7 (breast cancer) | 24.74 | |
| Compound 4 | HepG2 (liver cancer) | 1.63 |
These findings suggest that this compound may exhibit comparable anticancer activity, warranting further investigation.
Antimicrobial Activity
Compounds with sulfonamide structures are often evaluated for their antimicrobial properties. For example, similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
The presence of the methoxy and thiophene groups in the structure may enhance its interaction with microbial targets, potentially improving its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory effects of related compounds have been documented, with some showing inhibition of pro-inflammatory cytokines. For instance, compounds with similar structural features have been shown to reduce TNF-alpha levels in vitro:
Given these results, it is plausible that this compound could exhibit similar anti-inflammatory properties.
The mechanisms underlying the biological activities of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example:
- Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase, a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation.
- Interaction with Kinases : The oxopiperidine moiety may interact with various kinases involved in signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study synthesized a series of derivatives and evaluated their cytotoxicity against MCF-7 and HCT116 cell lines, finding that certain modifications led to enhanced potency compared to standard chemotherapeutics like Doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing promising activity against resistant bacterial strains, which could be relevant for developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₂₅N₃O₃S
- Molecular Weight : 355.43 g/mol
- CAS Number : 941873-44-5
The structure features a sulfonamide group, which is significant for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide exhibit anticancer properties. A study highlighted its potential in inhibiting tumor growth through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study : In vitro tests showed that the compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency compared to standard chemotherapeutics.
Antimicrobial Properties
The sulfonamide moiety is well-known for its antimicrobial properties. Research has demonstrated that derivatives of this compound possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus.
Data Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
There is emerging evidence suggesting that compounds with a piperidine ring, like this compound, may have neuroprotective effects. Studies indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In animal models, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers, suggesting a protective role against neuronal damage.
Role in Drug Design
This compound serves as a scaffold for the design of new drugs targeting various diseases. The structural features allow for modifications that can enhance efficacy and selectivity for specific biological targets.
Data Table 2: Structural Modifications and Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine or Piperidine Moieties
SB-258510 (N-[4-Methoxy-3-(4-methyl-1-piperazinyl)-phenyl]-5-chloro-3-methylbenzo-thiophene-2-sulfonamide)
- Structural Differences : Replaces the 2-oxopiperidinyl group with a 4-methylpiperazinyl substituent.
- Implications : Piperazine rings are basic and may enhance membrane permeability or receptor binding through protonation. SB-258510 is linked to serotonin (5-HT) receptor modulation, suggesting the target compound may share similar neurological or cardiovascular applications .
- Activity : Piperazinyl derivatives often exhibit improved selectivity for G-protein-coupled receptors compared to lactam-containing analogues .
SB-271046 (5-Chloro-3-methyl-benzo[b]thiophene-2-sulphonic acid (4-methoxy-3-piperazin-1-yl-phenyl)-amide)
- Structural Differences : Features a benzo[b]thiophene core instead of thiophene and a piperazine substituent.
- This compound’s activity as a 5-HT₆ receptor antagonist highlights the role of sulfonamide substituents in CNS targeting .
Analogues with Thiophene Sulfonamide Scaffolds
N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide
- Structural Differences : Lacks the 2-oxopiperidinyl group but retains the 5-methylthiophene sulfonamide core.
- Implications: The amino group at position 3 on the phenyl ring may facilitate hydrogen bonding, a feature absent in the target compound. Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide
- Structural Differences : Incorporates an oxazole ring linked to the sulfonamide.
- Implications : Oxazole’s electron-withdrawing nature may alter electronic properties, affecting binding affinity. This compound’s design suggests applications in inflammation or cancer due to oxazole’s prevalence in bioactive molecules .
Compounds with Lactam or Heterocyclic Modifications
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
- Structural Differences : Replaces the sulfonamide with a carboxamide and introduces a dihydrooxazole ring.
- Implications : The trifluoromethyl group enhances metabolic stability. This compound’s antirheumatic activity underscores the importance of electron-deficient substituents in modulating immune responses .
N-(4-Methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Chlorosulfonation of 5-Methylthiophene
The sulfonyl chloride intermediate is typically synthesized via chlorosulfonation of 5-methylthiophene. This reaction involves treating the heterocycle with chlorosulfonic acid (ClSO₃H), followed by quenching with hydrochloric acid.
Procedure
-
Chlorosulfonation :
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5-Methylthiophene (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere.
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Chlorosulfonic acid (2.5 equiv) is added dropwise at 0–5°C to minimize side reactions.
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The mixture is stirred for 4–6 hours at room temperature.
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Key Observation : Excess ClSO₃H ensures complete conversion, but prolonged reaction times may lead to over-sulfonation.
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Quenching and Isolation :
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The reaction is quenched with ice-cold water, and the sulfonyl chloride is extracted into DCM.
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The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
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Yield : 70–85% (crude).
Purity : >90% (HPLC).
Synthesis of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline
Introduction of the 2-Oxopiperidinyl Group
The amine intermediate is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Method A: Ullmann-Type Coupling
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Substrate Preparation :
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4-Methoxy-3-iodoaniline (1.0 equiv) is reacted with piperidin-2-one (1.2 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF.
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The reaction is heated to 110°C for 24 hours.
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Method B: Mitsunobu Reaction
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Hydroxyl Activation :
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4-Methoxy-3-hydroxyaniline is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
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Piperidin-2-one (1.5 equiv) is added, and the mixture is stirred at 0°C for 2 hours.
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Nitro Reduction (if applicable)
For substrates synthesized from nitro precursors (e.g., 4-methoxy-3-nitroaniline), catalytic hydrogenation with H₂/Pd-C in ethanol affords the aniline derivative.
Conditions :
Sulfonamide Bond Formation
Coupling Reaction
The sulfonyl chloride is reacted with the aniline derivative in the presence of a base to scavenge HCl.
Procedure :
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Base Selection :
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Triethylamine (TEA, 2.5 equiv) or pyridine (3.0 equiv) in anhydrous THF or DCM.
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Reaction Setup :
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5-Methylthiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise to a stirred solution of 4-methoxy-3-(2-oxopiperidin-1-yl)aniline (1.0 equiv) and TEA at 0°C.
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The mixture is warmed to room temperature and stirred for 12–16 hours.
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Work-Up :
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The reaction is diluted with water, and the product is extracted into ethyl acetate.
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The organic layer is washed with brine, dried, and concentrated.
Yield : 75–85% (crude).
Purity : >95% after recrystallization (MeOH:H₂O).
Optimization and Catalytic Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | +10% vs. DCM |
| Temperature | 0°C → RT | Minimizes hydrolysis |
Catalytic Additives
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DMAP (4-Dimethylaminopyridine) : Accelerates sulfonylation by activating the sulfonyl chloride (5 mol%, yield +8%).
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Molecular Sieves (4Å) : Absorb moisture, improving reaction efficiency (yield +5%).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.58 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.78 (t, J = 6.0 Hz, 2H), 2.44 (s, 3H, CH₃).
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HPLC : Retention time = 12.3 min (C18 column, MeCN:H₂O = 70:30).
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Q & A
Q. Key Considerations :
- Use anhydrous conditions during sulfonamide formation to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC to ensure complete coupling .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
A combination of techniques is required for structural confirmation:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and oxopiperidinyl protons (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and C-N vibrations (~1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₁N₂O₄S₂: 381.09) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .
Advanced: How can researchers optimize the regioselectivity in the sulfonamide coupling step?
Answer:
Regioselectivity challenges arise due to competing reactions at multiple nucleophilic sites. Strategies include:
- Protecting Groups : Temporarily block reactive amines or hydroxyl groups during coupling .
- Catalytic Control : Use palladium catalysts (e.g., Pd(OAc)₂) to direct coupling to specific positions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C favor sulfonamide formation over side reactions .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 85% yield, >95% regioselectivity | |
| Temperature | 0°C → 25°C (gradient) | Minimizes byproduct formation |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies in activity data (e.g., IC₅₀ values) may stem from:
- Metabolite Interference : Use HPLC-MS to identify metabolites (e.g., hydroxylation or sulfoxide formation) that alter bioactivity .
- Assay Variability : Standardize cell lines (e.g., PAR-2 receptor assays) and control for batch-to-batch compound purity .
- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl or trifluoromethyl substitutions) to establish structure-activity relationships (SAR) .
Structural Analysis: What challenges arise in X-ray crystallography for this compound?
Answer:
Challenges include:
Q. Typical Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 |
Advanced: What strategies identify the biological targets of this sulfonamide derivative?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like PAR-2 receptors, leveraging the compound’s sulfonamide-thiophene scaffold .
- In Vitro Binding Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for suspected targets .
- CRISPR-Cas9 Knockout Models : Validate target relevance by silencing candidate genes (e.g., PAR-2) and assessing activity loss .
Data Contradiction Analysis Framework :
| Source of Contradiction | Resolution Method | Example from Evidence |
|---|---|---|
| Metabolite Interference | HPLC-MS metabolite profiling | |
| Impurity Effects | HPLC purity analysis (>98%) | |
| Assay Variability | Standardized protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
